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molecular formula C9H9FN2O3 B1396682 N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide CAS No. 159020-73-2

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No. B1396682
M. Wt: 212.18 g/mol
InChI Key: SXWXRACCNAGROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365566B2

Procedure details

A mixture of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (20 g, crude), concentrated hydrochloric acid (100 mL), and H2O (100 mL) was refluxed overnight. The reaction mixture was subsequently extracted with DCM. The organic phase was washed with aqueous NaHCO3 until the pH of the aqueous layer was >7. The organic phase was washed with water and dried over Na2SO4. The solvent was evaporated to give the title compound as a solid (5.5 g, 34%). 1H NMR (400 MHz, CDCl3) δ ppm 7.68 (1H, dd, J1=2.8 Hz, J2=9.2 Hz), 7.05 (1H, dd, J1=2.8 Hz, J2=8.0 Hz), 5.99 (2H, s), 2.19 (3H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH:11]C(=O)C)=[C:4]([CH3:15])[CH:3]=1.Cl>O>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subsequently extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with aqueous NaHCO3 until the pH of the aqueous layer
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(N)C(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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